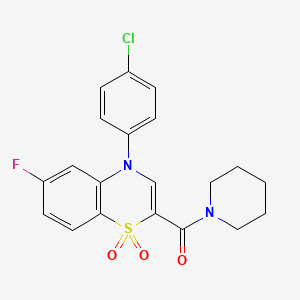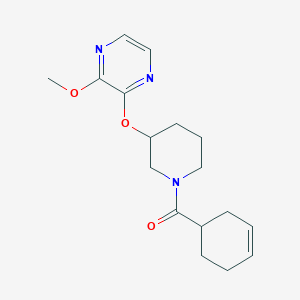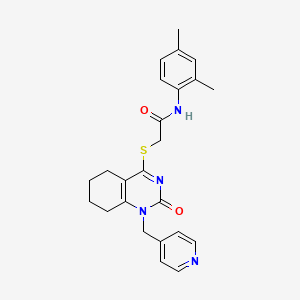
N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic compounds known for their diverse biological activities and potential applications in pharmacology and medicinal chemistry. Compounds with a quinazolinone core, in particular, have attracted attention due to their varied pharmacological properties, including antimicrobial and anticancer activities.
Synthesis Analysis
The synthesis of compounds similar to the target compound typically involves multi-step organic reactions starting from basic aromatic amines or acids. For example, the synthesis of acetamides bearing quinazolinone moieties has been achieved through a series of reactions starting from anthranilic acid and aryl isothiocyanates, with total yields ranging from 29 to 31% (Nguyen et al., 2022).
Molecular Structure Analysis
Detailed structural and vibrational studies on related compounds have been reported, including DFT calculations and FT-IR, FT-Raman spectroscopy. These studies provide insights into the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, indicating significant intermolecular charge transfer within the molecule (El-Azab et al., 2016).
Chemical Reactions and Properties
The chemical behavior of quinazolinone derivatives under various conditions has been extensively investigated, including their reactions with different reagents to introduce new functional groups or transform existing ones. These reactions often aim to enhance the compounds' biological activity or to study their mechanism of action.
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting point, and stability, are crucial for their potential application in drug development. These properties are typically determined experimentally and depend on the specific functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities and stability under various conditions, are influenced by the molecular structure of the compound. Quinazolinone derivatives have been shown to exhibit a range of chemical behaviors, depending on the substituents attached to the core structure.
References:
Applications De Recherche Scientifique
Insecticidal Properties
Compounds related to the query chemical, particularly those with pyridine derivatives, have been studied for their insecticidal properties. For instance, pyridine derivatives have shown significant insecticidal activity against certain pests, suggesting potential agricultural applications (Bakhite et al., 2014).
Antitumor Activity
Another area of interest is the antitumor activity of quinazolinone derivatives. Research has demonstrated that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibit broad-spectrum antitumor activity, indicating potential therapeutic applications in cancer treatment (Al-Suwaidan et al., 2016).
Spectroscopy and Molecular Docking Studies
Spectroscopic studies, including DFT and experimental (FT-IR and FT-Raman) investigations, have been conducted on related compounds to understand their structural and vibrational characteristics, which are crucial for designing drugs with specific binding affinities (El-Azab et al., 2016).
Structural Aspects and Properties
The structural aspects and properties of related compounds have also been a focus, particularly regarding their interactions with other molecules, which could be relevant for the development of novel materials or pharmaceuticals (Karmakar et al., 2007).
Antibacterial Activity
Some novel pyridinyl/quinazolinyl derivatives have been synthesized and evaluated for their antibacterial activity, suggesting potential applications in developing new antibiotics or antimicrobial agents (Singh et al., 2010).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-16-7-8-20(17(2)13-16)26-22(29)15-31-23-19-5-3-4-6-21(19)28(24(30)27-23)14-18-9-11-25-12-10-18/h7-13H,3-6,14-15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXCKKNEJUPICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

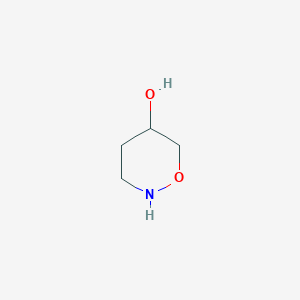
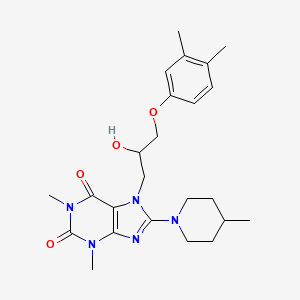
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2497264.png)
![5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2497267.png)
![ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2497268.png)
![5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2497270.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B2497272.png)
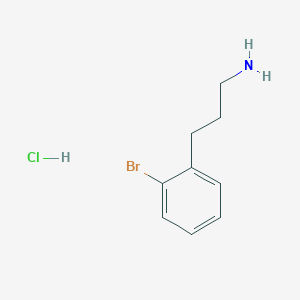
![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2497275.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)

